molecular formula C10H8N2O4 B2442175 2-{1,3-dioxo-1H,2H,3H-pyrrolo[3,4-c]pyridin-2-yl}propanoic acid CAS No. 1040714-77-9

2-{1,3-dioxo-1H,2H,3H-pyrrolo[3,4-c]pyridin-2-yl}propanoic acid

Cat. No.: B2442175
CAS No.: 1040714-77-9
M. Wt: 220.184
InChI Key: MFOJIEDSFXROIQ-UHFFFAOYSA-N
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Description

2-{1,3-dioxo-1H,2H,3H-pyrrolo[3,4-c]pyridin-2-yl}propanoic acid is a heterocyclic compound that features a pyrrolo[3,4-c]pyridine core. This structure is notable for its potential biological activities and applications in medicinal chemistry. The compound’s unique arrangement of nitrogen and oxygen atoms within its ring system contributes to its diverse chemical reactivity and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{1,3-dioxo-1H,2H,3H-pyrrolo[3,4-c]pyridin-2-yl}propanoic acid typically involves the condensation of pyridine-3,4-dicarboxylic acid with primary amines. This reaction can be facilitated by microwave irradiation, which has been shown to improve yields and reaction times . Another method involves the reduction of 3-cyanoisonicotinic acids followed by heating in concentrated sulfuric acid to obtain the 1,3-dioxo analogs .

Industrial Production Methods

Industrial production of this compound may utilize scalable synthetic routes such as the fusion of pyridine-3,4-dicarboxylic acids with primary amines under controlled conditions. The use of microwave irradiation in industrial settings can enhance efficiency and yield, making the process more cost-effective and environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

2-{1,3-dioxo-1H,2H,3H-pyrrolo[3,4-c]pyridin-2-yl}propanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield dihydro derivatives.

    Substitution: Electrophilic substitution reactions can introduce various functional groups into the pyrrolo[3,4-c]pyridine core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.

    Substitution: Electrophilic reagents like halogens and sulfonyl chlorides are employed under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions include various substituted pyrrolo[3,4-c]pyridine derivatives, which can exhibit different biological activities depending on the nature of the substituents introduced .

Comparison with Similar Compounds

Biological Activity

2-{1,3-dioxo-1H,2H,3H-pyrrolo[3,4-c]pyridin-2-yl}propanoic acid (CAS Number: 1040714-77-9) is a compound of interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C10H8N2O4, with a molecular weight of 220.18 g/mol. The compound features a pyrrolopyridine core structure that contributes to its biological activity.

PropertyValue
Molecular FormulaC10H8N2O4
Molecular Weight220.18 g/mol
IUPAC Name2-(1,3-dioxopyrrolo[3,4-c]pyridin-2-yl)propanoic acid
CAS Number1040714-77-9

Antitumor Activity

Research indicates that compounds with similar structures to this compound exhibit significant antitumor properties. For instance, studies have shown that derivatives of pyrrolopyridine can induce apoptosis in cancer cells by inhibiting key proteins involved in cell survival pathways. Specifically, the inhibition of caspase-3 has been highlighted as a mechanism through which these compounds exert their antitumor effects .

The primary mechanism through which this compound exerts its biological effects involves the modulation of apoptotic pathways. By inhibiting cysteine proteases like caspase-3, the compound can effectively suppress apoptosis in certain cellular contexts . This suggests potential applications in cancer therapy where modulation of apoptosis is critical.

Anti-inflammatory Properties

Similar compounds have also demonstrated anti-inflammatory effects. Studies suggest that the structural features of pyrrolopyridine derivatives may inhibit inflammatory mediators and pathways. For example, some derivatives have been shown to reduce the expression of pro-inflammatory cytokines in vitro .

Case Studies

  • In Vitro Studies : A study conducted on human cancer cell lines demonstrated that treatment with pyrrolopyridine derivatives resulted in a dose-dependent decrease in cell viability and an increase in apoptotic markers . This underscores the potential utility of this compound in targeted cancer therapies.
  • Animal Models : In vivo studies using murine models have shown that administration of similar compounds leads to significant tumor regression and improved survival rates compared to control groups. These findings support the hypothesis that these compounds can be developed into effective therapeutic agents .

Properties

IUPAC Name

2-(1,3-dioxopyrrolo[3,4-c]pyridin-2-yl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O4/c1-5(10(15)16)12-8(13)6-2-3-11-4-7(6)9(12)14/h2-5H,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFOJIEDSFXROIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)N1C(=O)C2=C(C1=O)C=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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